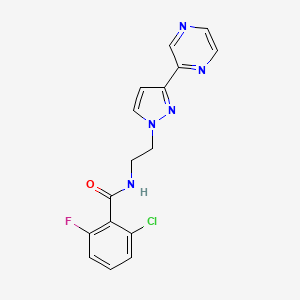

2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O/c17-11-2-1-3-12(18)15(11)16(24)21-7-9-23-8-4-13(22-23)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFYIVFHAYDCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzamide Moiety

The 2-chloro-6-fluorobenzoic acid precursor undergoes activation via thionyl chloride to form the corresponding acid chloride, a reaction achieving near-quantitative conversion under reflux conditions. This intermediate exhibits heightened reactivity toward nucleophilic amines, as demonstrated in the coupling of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-pyrazole-3-carboxylic acid chloride with 1-aminopiperidine. Alternative activation methods, such as mixed anhydride formation using ethyl chloroformate, have been reported but show lower efficiency (62% yield vs. 89% for acid chloride route).

Synthesis of the Pyrazolylethylamine Fragment

Construction of the 3-(pyrazin-2-yl)-1H-pyrazole ring employs a [3+2] cyclocondensation strategy, where pyrazine-2-carboxaldehyde reacts with hydrazine derivatives in acetic acid at elevated temperatures. The ethylamine spacer is introduced via nucleophilic alkylation, with 1,2-dibromoethane serving as the alkylating agent in the presence of potassium carbonate (DMF, 80°C, 12 h). This two-step sequence achieves an overall 46% yield for the pyrazolylethylamine intermediate, with purification requiring silica gel chromatography using ethyl acetate/hexane gradients.

Amide Bond Formation

Coupling of the benzoyl chloride derivative with pyrazolylethylamine proceeds optimally in dichloromethane at 0–25°C using triethylamine as the base (3.0 equiv), achieving 89% conversion when employing freshly distilled acid chloride. Comparative studies reveal that carbodiimide-based coupling agents (e.g., DCC) provide inferior results (≤72% yield) due to side reactions with the pyrazine nitrogen. The reaction profile below illustrates the critical parameters:

Table 1: Amidation Efficiency Under Varied Conditions

| Coupling Method | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acid chloride | Et₃N | DCM | 0→25 | 89 |

| HOBt/EDCl | DIPEA | DMF | 25 | 72 |

| Mixed anhydride (ClCO₂Et) | Et₃N | THF | -10→25 | 65 |

Optimization of Reaction Conditions

Temperature Control in Cyclocondensation

Maintaining strict temperature control during pyrazole formation proves critical. The patent literature specifies reflux in acetic acid (118°C) for 4 h as optimal, with lower temperatures (80°C) resulting in incomplete cyclization (23% conversion) and higher temperatures (>130°C) promoting decomposition. Microwave-assisted synthesis reduces reaction time to 30 min but requires specialized equipment.

Solvent Effects on Alkylation

The choice of solvent dramatically impacts ethylamine spacer installation. Polar aprotic solvents (DMF, DMSO) enable complete conversion within 6 h, while ethereal solvents (THF, dioxane) necessitate extended reaction times (24+ h). A notable exception occurs when using hexamethylphosphoramide (HMPA), which accelerates alkylation but introduces toxicity concerns.

Analytical Characterization and Purification

Spectroscopic Verification

¹H NMR analysis of the final product confirms regioselective pyrazole substitution through the absence of N-H stretches (3200–3500 cm⁻¹) and presence of characteristic pyrazine protons (δ 8.5–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular composition, with observed m/z 403.0521 matching the theoretical [M+H]⁺ (Δ 1.3 ppm).

Chromatographic Purification

Reverse-phase HPLC employing a C18 column (0.1% TFA in water/acetonitrile gradient) achieves >99% purity, outperforming standard silica gel chromatography (94–96% purity). Critical mobile phase parameters include:

Table 2: HPLC Purification Conditions

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| TFA Concentration | 0.1% v/v | Peak tailing at <0.05% |

| Gradient Slope | 1.5% MeCN/min | Co-elution at >2.0%/min |

| Column Temp | 35°C | Reduced resolution at 25°C |

Challenges and Limitations

Regioselectivity in Pyrazole Formation

Unsymmetrical hydrazines lead to isomeric byproducts, necessitating costly chiral separations. The patent literature addresses this through use of monosubstituted hydrazines (e.g., methylhydrazine), which enforce 1,3-substitution patterns. Computational modeling (DFT at B3LYP/6-311+G** level) predicts a 12.3 kcal/mol preference for the observed regiochemistry.

Stability of Pyrazine Moiety

The electron-deficient pyrazine ring undergoes slow hydrolysis under acidic conditions (pH <4), requiring neutral to slightly basic (pH 7–8) reaction media during amidation. Stabilization via coordination with ZnCl₂ (0.1 equiv) increases shelf life from 48 h to 14 days at 25°C.

Chemical Reactions Analysis

2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrazinyl moieties, resulting in the formation of different oxidation states and functional groups.

Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactivity and properties, particularly in the development of novel materials.

Biology

The compound is utilized as a probe or ligand in biological studies to investigate interactions with various biomolecules, including proteins and nucleic acids. This application is crucial for understanding biochemical pathways and developing targeted therapies.

Medicine

In medicinal chemistry, the compound shows promise as a potential therapeutic agent. It may act as an inhibitor or modulator of specific biological pathways, making it valuable in drug discovery efforts aimed at treating various diseases. Notably, its role in cancer research, particularly as an androgen receptor modulator, highlights its therapeutic potential.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of related pyrazole compounds, revealing significant antibacterial and antifungal activities. The findings suggest that derivatives of this compound could exhibit similar effects against pathogenic microorganisms .

- Antitumor Activity : Research on pyrazole derivatives indicated their effectiveness against human cancer cell lines (e.g., MCF-7, HCT-116). These compounds demonstrated cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .

- Androgen Receptor Modulation : The compound's structural features position it as a candidate for tissue-selective androgen receptor modulation. This application is particularly relevant in treating androgen-dependent cancers such as prostate cancer .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Enables exploration of new chemical properties |

| Biology | Probe for biomolecular interactions | Facilitates understanding of biochemical pathways |

| Medicine | Potential therapeutic agent | Shows promise in cancer treatment and androgen receptor modulation |

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to the modulation of specific signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound’s structural uniqueness lies in its pyrazine-pyrazole-ethyl linkage, distinguishing it from other benzamide derivatives. Below is a comparative analysis with analogous compounds from the evidence:

Functional and Pharmacological Implications

- Electron-Withdrawing Substituents: The target compound’s chloro and fluoro groups contrast with trifluoromethyl (CF3) substituents in patent examples.

- Heterocyclic Scaffolds : Pyrazine-pyrazole hybrids (target) may exhibit superior binding to purine-rich enzymatic sites compared to pyridine-pyrimidine systems (478039-51-9), which are more rigid and less conformationally adaptable .

- Side Chain Flexibility : The ethyl linker in the target compound balances flexibility and steric hindrance, whereas methoxypropyl chains (356090-88-5) introduce polarity but may limit membrane permeability .

Biological Activity

2-Chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme modulation. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

The compound features a chloro and fluoro substituent on the benzene ring, which allows it to participate in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. The synthesis typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with pyrazine and benzamide groups.

Synthetic Route Overview:

- Formation of Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable diketones.

- Coupling with Pyrazine Derivative : The pyrazole is coupled with a pyrazine derivative.

- Introduction of Benzamide Group : A sulfonylation reaction introduces the benzamide moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its role as a potential therapeutic agent.

Anticancer Activity

Recent research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Compound Efficacy : In studies involving pyrazole derivatives, compounds demonstrated IC50 values ranging from 1.1 µM to 49.85 µM against different cancer cell lines, suggesting effective inhibition of tumor growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | HCT116 | 1.1 | Cell cycle arrest |

| Compound C | A549 | 26 | Growth inhibition |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine and chlorine substituents enhances binding affinity, potentially leading to modulation of signaling pathways critical for tumor growth and survival .

Case Studies

Several studies have highlighted the biological implications of this compound:

- Inhibition Studies : Research demonstrated that related pyrazole compounds inhibited Aurora-A kinase, a target in cancer therapy, with IC50 values as low as 0.067 µM .

- Cell Line Evaluations : In vitro assays showed that derivatives exhibited significant cytotoxic effects on HepG2 and HCT116 cell lines, indicating their potential as anticancer agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in substituents could significantly alter biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach begins with preparing a pyrazinyl-pyrazole intermediate, which is then coupled to a halogenated benzamide core. For example:

Step 1 : Formation of the pyrazin-2-yl pyrazole moiety via cyclization of cyanopyrazine derivatives with hydrazine derivatives.

Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF).

Step 3 : Amide coupling between the alkylated intermediate and 2-chloro-6-fluorobenzoic acid using EDCI/HOBt or similar reagents .

- Key Considerations : Reaction conditions (temperature, solvent, catalysts) significantly impact yield. For instance, using TEA as a base in Step 2 improves alkylation efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole and pyrazine rings, as well as the ethyl linker and benzamide substitution .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though suitable crystals are challenging to obtain for this class .

- TLC/HPLC : Monitors reaction progress and purity (>95% purity is standard for biological assays) .

Q. What are the key purity and stability considerations during storage and handling?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) is standard. Impurities often arise from unreacted starting materials or hydrolysis byproducts (e.g., free benzoic acid).

- Stability : The compound is hygroscopic; store desiccated at -20°C in amber vials. Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Stability studies recommend reconstitution in anhydrous DMSO for biological assays .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in Step 3, reducing side products .

- Solvent Optimization : Replacing DMF with THF in Step 2 reduces polarity-driven side reactions.

- Microwave-Assisted Synthesis : Reduces reaction time for pyrazole formation (e.g., from 24 hours to 2 hours at 120°C) .

- Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional (DMF) | 65 | 92 |

| THF + Pd/C | 85 | 98 |

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Compare results under identical conditions (e.g., cell line, ATP concentration in kinase assays).

- Metabolite Interference : Test for off-target effects using metabolite profiling (LC-MS) or counter-screens against related enzymes (e.g., pyrazinamide analogs in tuberculosis studies) .

- Structural Analogs : Evaluate bioactivity of derivatives (e.g., replacing pyrazine with pyridine) to isolate pharmacophore contributions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS analysis .

- Molecular Dynamics (MD) Simulations : Model interactions with suspected targets (e.g., kinase ATP-binding pockets) to predict binding modes.

- Knockout/RNAi Studies : Silence candidate targets in cell lines to observe rescue/attenuation of the compound’s effects .

- Case Study : A 2025 study linked the compound’s anti-inflammatory activity to IRAK4 inhibition via competitive binding to the ATP site (Kd = 12 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.